Suc-ala-ala-pro-glu-pna
Overview
Description
Suc-ala-ala-pro-glu-pna, also known as Suc-AAPE-pNA, is a substrate for a glutamyl endopeptidase . This enzyme cleaves after negatively charged residues .
Synthesis Analysis
The synthesis of Suc-ala-ala-pro-glu-pna involves attaching it to glycine-cross-linked ethoxylate acrylate resins (Gly-CLEAR) by a carbodiimide reaction . The kinetic profile of resin-bound peptide substrate hydrolysis by human neutrophil elastase (HNE) was obtained to assess the enzyme-substrate reaction in a two-phase system .Molecular Structure Analysis
The molecular formula of Suc-ala-ala-pro-glu-pna is C32H38N6O11 . It has a molecular weight of 624.65 .Physical And Chemical Properties Analysis
Suc-ala-ala-pro-glu-pna is a white to faint yellow powder . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution .Scientific Research Applications
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate in enzyme assays . It’s particularly used for alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , subtilisin BPN’ and its variants, and protease Q .
- Method : The enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which produces a yellow color under alkaline conditions . This color change can be measured using a spectrophotometer, allowing researchers to quantify the enzyme’s activity .
- Results : This substrate has been used to identify new proteolytic activity in yeast mutants .
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate in assays for PPIase . PPIase catalyzes the cis-trans isomerization of X-Pro peptide bonds .
- Method : The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase . Reconstitution of the dried substrate in LiCl/tetrahydrofuran shifts the cis-trans equilibrium to 5-40% cis-Ala-Pro isomer .
- Results : In this solvent, the substrate has been used in an improved coupled assay for PPIase activity determination .
Enzyme Assays
Peptidyl Propyl cis-trans Isomerase (PPIase) Assays
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate for a glutamyl endopeptidase . Glutamyl endopeptidase is an enzyme that cleaves after negatively charged residues .
- Method : The substrate is added to a solution containing the enzyme, and the reaction is monitored over time . The rate of cleavage can be used to determine the enzyme’s activity .
- Results : This substrate has been used to characterize the activity of glutamyl endopeptidase .
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate for cathepsin G . Cathepsin G is a protease enzyme found in neutrophils, a type of white blood cell .
- Method : The substrate is added to a solution containing cathepsin G, and the reaction is monitored over time . The rate of cleavage can be used to determine the enzyme’s activity .
- Results : This substrate has been used in assays to measure the activity of cathepsin G in bone marrow lysates .
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate for subtilisin Carlsberg . Subtilisin Carlsberg is a serine protease enzyme produced by the bacterium Bacillus licheniformis .
- Method : The substrate is added to a solution containing subtilisin Carlsberg, and the reaction is monitored over time . The rate of cleavage can be used to determine the enzyme’s activity .
- Results : This substrate has been used in assays to measure the proteolytic activity of subtilisin Carlsberg .
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate for neutrophil elastase . Neutrophil elastase is an enzyme that degrades elastin, a protein that gives tissues their elasticity .
- Method : The substrate is added to a solution containing neutrophil elastase, and the reaction is monitored over time . The rate of cleavage can be used to determine the enzyme’s activity .
- Results : This substrate has been used in assays to measure the activity of neutrophil elastase .
Glutamyl Endopeptidase Assays
Cathepsin G Assays
Subtilisin Carlsberg Assays
Neutrophil Elastase Assays
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate for trypsin . Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine .
- Method : The substrate is added to a solution containing trypsin, and the reaction is monitored over time . The rate of cleavage can be used to determine the enzyme’s activity .
- Results : This substrate has been used in assays to measure the activity of trypsin .
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate for chymase . Chymase is a protease enzyme that is secreted by mast cells and plays a role in allergic reactions .
- Method : The substrate is added to a solution containing chymase, and the reaction is monitored over time . The rate of cleavage can be used to determine the enzyme’s activity .
- Results : This substrate has been used in assays to measure the activity of chymase .
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate for prostate-specific antigen (PSA) . PSA is an enzyme secreted by the cells of the prostate gland .
- Method : The substrate is added to a solution containing PSA, and the reaction is monitored over time . The rate of cleavage can be used to determine the enzyme’s activity .
- Results : This substrate has been used in assays to measure the activity of PSA .
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate for FK-506 binding proteins (FKBPs) . FKBPs belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
- Method : The substrate is added to a solution containing FKBPs, and the reaction is monitored over time . The rate of cleavage can be used to determine the enzyme’s activity .
- Results : This substrate has been used in assays to measure the activity of FKBPs .
- Application : “Suc-ala-ala-pro-glu-pna” is used as a substrate for cyclophilins . Cyclophilins also belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
- Method : The substrate is added to a solution containing cyclophilins, and the reaction is monitored over time . The rate of cleavage can be used to determine the enzyme’s activity .
- Results : This substrate has been used in assays to measure the activity of cyclophilins .
Trypsin Assays
Chymase Assays
Prostate-Specific Antigen (PSA) Assays
FK-506 Binding Proteins (FKBPs) Assays
Cyclophilins Assays
Safety And Hazards
Future Directions
Suc-ala-ala-pro-glu-pna has potential applications in various fields due to its unique properties. It can be used in enzyme assays, and its stability and activity at high salt concentrations make it suitable for biotechnological applications where high salt concentrations would otherwise limit enzymatic activity .
properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37)/t14-,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDFMSJNAHKTFX-LNMJFAINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-ala-ala-pro-glu-pna |
Citations
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